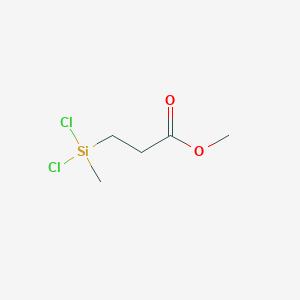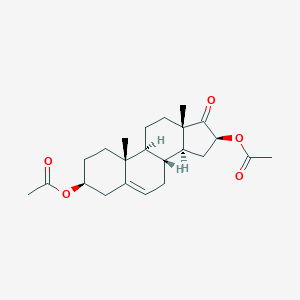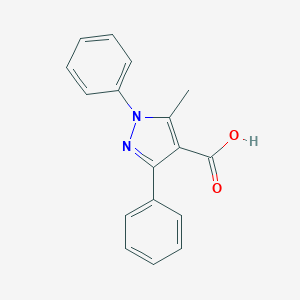
4-Aminopyren
Übersicht
Beschreibung
4-Aminopyrene is an organic compound with the chemical formula C16H11N. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where an amino group is attached to the fourth position of the pyrene ring. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Aminopyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound is employed in the study of biological systems due to its ability to intercalate with DNA and RNA, making it useful in fluorescence microscopy and spectroscopy.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique interaction with biological molecules.
Industry: 4-Aminopyrene is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.
Wirkmechanismus
Target of Action
4-Aminopyrene, also known as pyren-4-amine, primarily targets voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions in and out of the cell .
Mode of Action
4-Aminopyrene acts by blocking voltage-gated potassium channels , which results in the prolongation of action potentials . This prolongation leads to an increase in neurotransmitter release at the neuromuscular junction . The compound has also been shown to reverse saxitoxin and tetrodotoxin toxicity in tissue and animal experiments .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyrene affects the neuronal signaling pathways . By prolonging action potentials, it enhances the neuronal signaling, which can help in mitigating neurological disorders .
Result of Action
The primary result of 4-Aminopyrene’s action is the augmentation of neural transmission . This can lead to improvements in symptoms of certain neurological disorders. For example, in patients with KCNA2-encephalopathy, treatment with 4-Aminopyridine (a similar compound) led to improvements in gait, ataxia, alertness, cognition, and speech .
Biochemische Analyse
Biochemical Properties
4-Aminopyrene plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to have a propensity for lipid interactions and affinity for selective receptor binding
Cellular Effects
4-Aminopyrene has been observed to have various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to augment neural transmission, which can have significant effects on the functioning of neurons .
Molecular Mechanism
The molecular mechanism of action of 4-Aminopyrene involves the inhibition of voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopyrene change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 4-Aminopyrene vary with different dosages in animal models. Studies have shown that it can inhibit voltage-gated K+ channels in both excitable cells (like neurons) and non-excitable cells (such as B-cells and T-lymphocytes) in a dose-dependent manner .
Metabolic Pathways
4-Aminopyrene is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
4-Aminopyrene is transported and distributed within cells and tissues in a manner that is still being researched. It could potentially interact with transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Aminopyrene and its effects on activity or function are areas of active research. It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyrene typically involves the nitration of pyrene followed by reduction. The nitration process introduces a nitro group at the fourth position of the pyrene ring. This is achieved by treating pyrene with a mixture of concentrated nitric acid and sulfuric acid. The resulting 4-nitropyrene is then reduced to 4-Aminopyrene using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of 4-Aminopyrene follows similar steps but on a larger scale. The nitration and reduction processes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 4-Aminopyrene.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminopyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrenequinones.
Reduction: Dihydro-4-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
4-Aminoantipyrine: Known for its analgesic and anti-inflammatory properties.
4-Aminopyridine: Used as a potassium channel blocker in neurological research.
4-Aminobenzoic Acid: An intermediate in the synthesis of folic acid.
Comparison: 4-Aminopyrene is unique due to its polycyclic aromatic structure, which imparts distinct photophysical properties not found in simpler aromatic amines like 4-Aminopyridine or 4-Aminobenzoic Acid. Its ability to intercalate with nucleic acids and its use in electronic applications set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
pyren-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBSKADMMKVOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168936 | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-03-5 | |
| Record name | 4-Pyrenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17075-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTE55V8WW6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-aminopyrene formed in the body, and what are the implications of this metabolic pathway?
A1: 4-Aminopyrene is primarily generated through the nitroreduction of 4-nitropyrene, a process primarily facilitated by enzymes like xanthine oxidase [, ]. This pathway is particularly active in the liver and mammary gland, the latter being a target organ for 4-nitropyrene-induced carcinogenesis []. This suggests that 4-aminopyrene could be a key player in 4-nitropyrene's carcinogenic effects. While not definitively carcinogenic itself, its presence signals the occurrence of potentially damaging metabolic processes.
Q2: Does the position of the nitro group on nitropyrene molecules influence how they are metabolized by the human body?
A2: Yes, research indicates that the position of the nitro group on nitropyrene isomers significantly affects their metabolism by human enzymes []. For instance, while human hepatic microsomes readily metabolize 1-nitropyrene and 4-nitropyrene, primarily via cytochrome P450 3A4, the same enzyme system shows limited activity towards 2-nitropyrene []. Furthermore, 4-aminopyrene is detected as a metabolite of 4-nitropyrene but not 1-nitropyrene or 2-nitropyrene, highlighting the specificity of the nitroreduction pathway based on the nitro group's position []. This difference in metabolism could explain the varying toxicological profiles observed for the different nitropyrene isomers.
Q3: What types of DNA adducts are formed by 4-nitropyrene, and how does the mechanism of formation differ from those formed by its metabolites?
A3: 4-Nitropyrene, when metabolized via nitroreduction, primarily forms DNA adducts through its metabolites, not directly []. Although the specific structures of these adducts are not fully elucidated, they are distinct from those formed by the direct reaction of 4-nitropyrene metabolites, such as N-(deoxyguanosin-8-yl)-4-aminopyrene []. This suggests a more complex interaction between 4-nitropyrene metabolites and DNA than initially thought, potentially involving multiple reactive intermediates. Further research is needed to characterize these adducts fully and understand their role in 4-nitropyrene-induced carcinogenesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















